Methyldopa-phenylalanine

Description

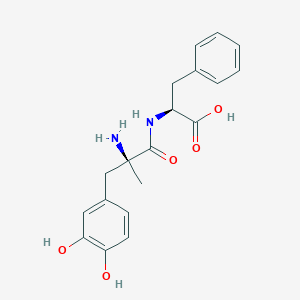

Methyldopa-phenylalanine, commonly referred to as L-Methyldopa (chemical formula: $ C{10}H{13}NO4 \cdot 1.5H2O $), is a synthetic amino acid derivative and a methylated analog of the endogenous neurotransmitter precursor 3,4-dihydroxy-L-phenylalanine (Levodopa, L-Dopa). It features a methyl group (-CH$3$) at the alpha carbon of the alanine side chain, distinguishing it structurally from Levodopa . Methyldopa is primarily used as an antihypertensive agent, functioning as a centrally acting α$2$-adrenergic receptor agonist. Its mechanism involves conversion to α-methylnorepinephrine in the brain, which inhibits sympathetic outflow, reducing peripheral vascular resistance .

Key chemical identifiers include:

Properties

CAS No. |

119933-71-0 |

|---|---|

Molecular Formula |

C19H22N2O5 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H22N2O5/c1-19(20,11-13-7-8-15(22)16(23)10-13)18(26)21-14(17(24)25)9-12-5-3-2-4-6-12/h2-8,10,14,22-23H,9,11,20H2,1H3,(H,21,26)(H,24,25)/t14-,19-/m0/s1 |

InChI Key |

BOIYMVUPSRYBCA-LIRRHRJNSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Synonyms |

alpha-methyldopa-Phe methyldopa-phenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of Methyldopa with structurally related phenylalanine derivatives is outlined below:

Structural Insights :

- Methyldopa’s methyl group at the alpha carbon prevents its conversion to dopamine, unlike Levodopa, which is rapidly metabolized into dopamine via aromatic L-amino acid decarboxylase (AADC) .

- The 3,4-dihydroxyphenyl moiety in Methyldopa and Levodopa is critical for receptor binding, but methylation in Methyldopa shifts its activity from dopaminergic to adrenergic pathways .

Pharmacological and Metabolic Comparison

| Parameter | Methyldopa | Levodopa | 4-Methyl-L-phenylalanine |

|---|---|---|---|

| Mechanism | Central α$_2$-adrenergic agonist | Dopamine precursor | Enzyme substrate/competitive inhibitor |

| Metabolism | Converted to α-methylnorepinephrine; excreted as 3-O-methyl-methyldopa (30–40%) | Decarboxylated to dopamine; metabolized to homovanillic acid (HVA) | Not extensively studied; likely hepatic |

| Half-Life | 1.5–2 hours | 0.75–1.5 hours | N/A |

| Clinical Indications | Hypertension (pregnancy-safe) | Parkinson’s disease | Research tool |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.